2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide 2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040638-07-0
VCID: VC11951039
InChI: InChI=1S/C18H14F2N2O3/c19-14-6-2-1-5-13(14)17-9-12(22-25-17)10-21-18(23)11-24-16-8-4-3-7-15(16)20/h1-9H,10-11H2,(H,21,23)
SMILES: C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F
Molecular Formula: C18H14F2N2O3
Molecular Weight: 344.3 g/mol

2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide

CAS No.: 1040638-07-0

Cat. No.: VC11951039

Molecular Formula: C18H14F2N2O3

Molecular Weight: 344.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide - 1040638-07-0

Specification

CAS No. 1040638-07-0
Molecular Formula C18H14F2N2O3
Molecular Weight 344.3 g/mol
IUPAC Name 2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
Standard InChI InChI=1S/C18H14F2N2O3/c19-14-6-2-1-5-13(14)17-9-12(22-25-17)10-21-18(23)11-24-16-8-4-3-7-15(16)20/h1-9H,10-11H2,(H,21,23)
Standard InChI Key XENMCZFSYMUIQK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide, reflects its three primary components:

  • A 2-fluorophenoxy group linked via an ether bond.

  • An acetamide backbone.

  • A 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl substituent.

The molecular formula C₁₈H₁₄F₂N₂O₃ and SMILES string C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F encode its topology, with fluorine atoms at the ortho positions of both phenyl rings and a 1,2-oxazole ring fused to one phenyl group.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.1040638-07-0
Molecular Weight344.3 g/mol
IUPAC Name2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide
InChIInChI=1S/C18H14F2N2O3/c19-14-6-2-1-5-13(14)17-9-12(22-25-17)10-21-18(23)11-24-16-8-4-3-7-15(16)20/h1-9H,10-11H2,(H,21,23)
SMILESC1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F

Physicochemical Properties

While experimental data on solubility, melting point, and logP are unavailable, computational models predict moderate hydrophobicity due to the fluorophenyl and oxazole groups. The compound’s polar surface area (PSA) of 78.6 Ų, calculated from its structure, suggests moderate membrane permeability.

Synthesis and Preparation

Synthetic Strategy

The synthesis of 2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide likely involves a multi-step sequence:

  • Oxazole Ring Formation: Cyclization of a nitrile oxide with a fluorophenylacetylene derivative under Huisgen conditions.

  • Etherification: Coupling of 2-fluorophenol with chloroacetyl chloride to form the phenoxyacetate intermediate.

  • Amidation: Reaction of the phenoxyacetate with 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanamine.

Optimization Challenges

  • Fluorine Stability: Fluorine substituents may necessitate low-temperature reactions to prevent defluorination.

  • Oxazole Sensitivity: The oxazole ring’s susceptibility to hydrolysis requires anhydrous conditions during synthesis.

Materials Science Applications

Liquid Crystal Development

Fluorinated oxazole derivatives are employed in ferroelectric liquid crystals due to their dipole moments and thermal stability. The compound’s rigid oxazole core and fluorine substituents could enhance mesophase stability in display technologies.

Future Research Directions

Biological Screening

Priority areas include:

  • Antimicrobial Assays: Testing against Gram-positive/negative bacteria and mycobacteria.

  • Kinase Inhibition: Profiling against tyrosine kinases implicated in cancer.

Structural Modifications

  • Heterocycle Replacement: Substituting oxazole with thiazole to modulate electronic properties.

  • Fluorine Positioning: Investigating meta- vs. para-fluorine effects on bioactivity.

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